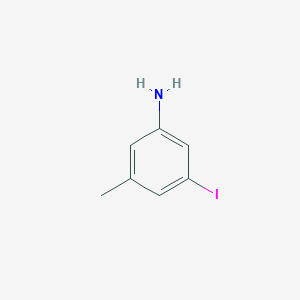

3-Iodo-5-methylaniline

Description

BenchChem offers high-quality 3-Iodo-5-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-5-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-5-2-6(8)4-7(9)3-5/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUHGQOWBDORSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599420 | |

| Record name | 3-Iodo-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74586-54-2 | |

| Record name | 3-Iodo-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodo-5-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Iodo-5-methylaniline solubility in organic solvents

Technical Guide: Solubility Profile and Handling of 3-Iodo-5-methylaniline

CAS: 74586-54-2 | Formula: C₇H₈IN | M.W.: 233.05 g/mol [1][2][3][4]

Executive Summary

3-Iodo-5-methylaniline is a critical disubstituted aniline intermediate used primarily in the synthesis of pharmaceutical scaffolds (e.g., Syk inhibitors) and agrochemicals.[2][4] Its structural features—a lipophilic iodine atom and a methyl group meta to the amine—create a distinct solubility profile characterized by high lipophilicity and low aqueous solubility.

This guide provides a technical analysis of its solubility across organic solvent classes, offering evidence-based protocols for solvent selection in reaction optimization (e.g., Buchwald-Hartwig, Suzuki-Miyaura) and purification workflows.[2][4]

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for process design.

| Property | Value / Description | Implication for Solubility |

| Physical State | Low-melting solid (MP: ~37–39°C) | May exist as a supercooled liquid or oil at elevated lab temperatures; prone to "oiling out" during recrystallization.[2][4] |

| Lipophilicity (LogP) | ~2.6 – 2.9 (Predicted) | Highly soluble in non-polar and chlorinated solvents; requires organic co-solvents for aqueous reactions.[2][4] |

| pKa (Conjugate Acid) | ~3.5 – 4.0 (Estimated) | Weakly basic.[2][4] Solubility in water increases significantly only at pH < 2.[4] |

| Stability | Light & Air Sensitive | Solutions in DMSO or chlorinated solvents may darken (oxidize) over time; use fresh or degassed solvents.[2][4] |

Solubility Landscape

The following categorization is based on structural activity relationships (SAR) of halogenated anilines and verified synthetic protocols involving this specific CAS.

Class A: High Solubility (Primary Reaction Media)

Solubility > 100 mg/mL. Ideal for stock solutions and homogeneous reactions.

-

Polar Aprotic: DMSO, DMF, DMAc.

-

Chlorinated: Dichloromethane (DCM), Chloroform. [4]

-

Usage: Excellent for extraction and transport.[4]

-

-

Esters/Ethers: Ethyl Acetate, THF, 1,4-Dioxane. [2][4]

-

Usage: Preferred for reaction workups and crystallization screenings.[4]

-

Class B: Moderate Solubility (Crystallization Candidates)

Solubility 10–50 mg/mL (Temperature Dependent).[4]

-

Alcohols: Methanol, Ethanol, Isopropanol. [4][5]

-

Behavior: Soluble at room temperature; solubility drops significantly at -20°C, making these ideal for recrystallization (often requiring an anti-solvent like water or pentane).[4]

-

-

Aromatics: Toluene. [2]

-

Usage: Good solubility at reflux; moderate at RT.[4]

-

Class C: Low Solubility (Anti-Solvents)

Solubility < 1 mg/mL.[4]

-

Aliphatic Hydrocarbons: Hexanes, Pentane, Heptane. [4]

-

Usage: Used to precipitate the compound from Class A/B solvents or to wash the solid filter cake to remove non-polar impurities.

-

-

Aqueous Media: Water (Neutral pH). [4]

-

Usage: Strictly an anti-solvent.[4]

-

Visualization: Solvent Selection Decision Tree

Caption: Decision matrix for solvent selection based on experimental intent (Reaction, Purification, or Analysis).

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to determine exact solubility limits for regulatory or process scaling.[2][4]

-

Preparation: Weigh ~50 mg of 3-Iodo-5-methylaniline into a 4 mL glass vial.

-

Solvent Addition: Add 0.5 mL of the target solvent.

-

Equilibration: Cap tightly and agitate (shaker or vortex) at 25°C for 24 hours.

-

Visual Check: If fully dissolved, add more solid until a precipitate persists.[4]

-

-

Sampling: Centrifuge at 10,000 rpm for 5 minutes.

-

Quantification: Remove the supernatant, dilute 100x with Acetonitrile, and analyze via HPLC (UV detection at 254 nm).

Protocol B: Recrystallization Strategy

Due to the low melting point (37-39°C), standard recrystallization can be difficult.[4] Use the "Cold-Crash" method.

-

Dissolve crude material in the minimum amount of Methanol or DCM at room temperature.

-

Filter to remove insoluble particulates.[4]

-

Slowly add Hexane (if using DCM) or Water (if using Methanol) until slight turbidity appears.[4]

-

Place the vessel immediately into a -20°C freezer (do not cool slowly to 0°C, or it may oil out).

-

Harvest crystals via cold filtration.[4]

Safety & Handling (Haloanilines)

-

Toxicity: Like most haloanilines, this compound is potentially toxic by inhalation, ingestion, and skin absorption.[4] It may induce methemoglobinemia.[4]

-

PPE: Nitrile gloves (double gloving recommended for DMSO solutions), lab coat, and safety glasses.[4]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C . Protect from light to prevent iodine liberation (discoloration).[4]

References

-

BLD Pharm. (2024).[4] Safety Data Sheet: 3-Iodo-5-methylaniline (CAS 74586-54-2).[2][6] Retrieved from [4]

-

European Patent Office. (2013).[4] Imidazolyl Analogs as Syk Inhibitors (EP 2863913 B1).[4] (Describes synthesis using DMSO/K2CO3). Retrieved from

-

National Center for Biotechnology Information. (2024).[4] PubChem Compound Summary: Halogenated Anilines. Retrieved from [4]

-

Sigma-Aldrich. (2024).[4] Product Specification: 3-Iodo-5-methylaniline. Retrieved from [2][4]

Sources

- 1. 74586-54-2|3-Iodo-5-methylaniline|BLD Pharm [bldpharm.com]

- 2. angenesci.com [angenesci.com]

- 3. chembk.com [chembk.com]

- 4. 4-Chloro-2-iodoaniline | 63069-48-7 [chemicalbook.com]

- 5. CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate - Google Patents [patents.google.com]

- 6. 74586-54-2 3-Iodo-5-methylaniline - SEED CHEM M-I744483 | 景明化工專業代理 [echochemical.com]

The Strategic Application of 3-Iodo-5-methylaniline in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

A Deep Dive into the Utility of a Key Synthetic Building Block for Drug Discovery

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the applications of 3-iodo-5-methylaniline in medicinal chemistry. We will explore the unique chemical properties of this molecule and its strategic role as a versatile building block in the synthesis of complex, biologically active compounds, with a particular focus on the development of kinase inhibitors.

Physicochemical Properties and Strategic Advantages of 3-Iodo-5-methylaniline

3-Iodo-5-methylaniline is a substituted aniline that possesses a unique combination of functional groups, making it a valuable starting material in multi-step organic synthesis. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈IN | [1] |

| Molar Mass | 233.05 g/mol | [1] |

| Melting Point | 37-39 °C | [1] |

| Boiling Point | 266.5±28.0 °C (Predicted) | [1] |

| Density | 1.791±0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.66±0.10 (Predicted) | [1] |

| Appearance | Low melting point solid, light yellow to brown to dark green | [1] |

The strategic utility of 3-iodo-5-methylaniline in medicinal chemistry arises from the specific arrangement of its functional groups:

-

The Amino Group (-NH₂): This primary amine serves as a key nucleophile or can be readily transformed into a wide array of other functional groups. It is a critical handle for building complex molecular scaffolds, often participating in amide bond formations, reductive aminations, or as a directing group in electrophilic aromatic substitution.

-

The Iodo Group (-I): The iodine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery. The iodo group's reactivity makes it amenable to a variety of powerful synthetic transformations.

-

The Methyl Group (-CH₃): The methyl group provides steric bulk and lipophilicity, which can be crucial for modulating a drug candidate's pharmacokinetic and pharmacodynamic properties. It can influence binding affinity to a target protein, improve metabolic stability, and enhance cell membrane permeability. The meta-position of the methyl group relative to the other substituents provides a specific steric and electronic environment that can be exploited in rational drug design.

Core Synthetic Applications: A Gateway to Diverse Scaffolds

The true power of 3-iodo-5-methylaniline lies in its ability to serve as a scaffold for the construction of more complex, biologically active molecules. The iodo and amino groups are orthogonal handles that can be selectively functionalized, allowing for a high degree of synthetic flexibility.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom makes 3-iodo-5-methylaniline an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of the carbon skeletons of many biologically important compounds.[2]

-

Suzuki-Miyaura Coupling: This reaction couples the iodoaniline with a boronic acid or ester to form a new carbon-carbon bond. This is a widely used method for the synthesis of biaryl compounds, which are common motifs in kinase inhibitors.

-

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the iodoaniline with an amine. This is a powerful tool for introducing diverse amine functionalities into a molecule.

-

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the iodoaniline and a terminal alkyne, leading to the formation of aryl alkynes.

-

Heck Coupling: This reaction forms a new carbon-carbon bond between the iodoaniline and an alkene.

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions is depicted below.

Figure 2: Synthetic scheme for the coupling of 3-iodo-5-methylaniline in the synthesis of a Syk kinase inhibitor precursor.

Experimental Protocol: Ullmann Condensation

The following protocol is adapted from the experimental section of US Patent 8,466,168 B2. [3]This self-validating system provides a clear, step-by-step methodology for this key transformation.

Materials:

-

3-Iodo-5-methylaniline (1.0 eq)

-

cis-4-hydroxy-4-(1H-imidazol-4-yl)cyclohexyl benzoate (1.0 eq)

-

Copper(I) iodide (CuI) (0.3 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Proline (0.6 eq)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a reaction vial, add 3-iodo-5-methylaniline, cis-4-hydroxy-4-(1H-imidazol-4-yl)cyclohexyl benzoate, CuI, K₂CO₃, and proline.

-

Seal the vial and purge with nitrogen gas three times.

-

Add DMSO to the vial via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Causality of Experimental Choices:

-

CuI: Copper(I) iodide is the catalyst that facilitates the Ullmann condensation.

-

K₂CO₃: Potassium carbonate acts as a base to deprotonate the alcohol, making it a more potent nucleophile.

-

Proline: Proline serves as a ligand for the copper catalyst, stabilizing it and enhancing its reactivity.

-

DMSO: A high-boiling polar aprotic solvent like DMSO is used to ensure all reactants are soluble and to allow the reaction to be heated to the required temperature for the coupling to proceed efficiently.

Broader Potential in Medicinal Chemistry

While the Syk kinase inhibitor example provides a concrete application, the synthetic versatility of 3-iodo-5-methylaniline opens the door to a wide range of other medicinally relevant scaffolds. Aniline and its derivatives are fundamental building blocks for a vast number of pharmaceutical compounds with diverse pharmacological activities, including treatments for cancer and cardiovascular disorders. [4][5] The 3-iodo-5-methylaniline core can be readily incorporated into various heterocyclic systems that are prevalent in medicinal chemistry, such as:

-

Quinolines: Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and antimalarial properties. [6][7][8]* Pyrimidines: The pyrimidine scaffold is a key component of many drugs, including anticancer and antiviral agents, due to its structural similarity to the nucleobases of DNA and RNA. [9][10] The ability to use 3-iodo-5-methylaniline in robust and versatile coupling reactions allows for the systematic exploration of the chemical space around these privileged scaffolds. This facilitates the generation of libraries of novel compounds for high-throughput screening and the optimization of lead compounds in drug discovery programs.

Conclusion

3-Iodo-5-methylaniline is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive iodo group, a functionalizable amino group, and a strategically placed methyl group provides medicinal chemists with a powerful tool for the synthesis of complex and diverse molecular architectures. The successful application of this compound in the synthesis of potent Syk kinase inhibitors underscores its importance in the development of novel therapeutics. As the demand for new and effective drugs continues to grow, the strategic use of well-designed building blocks like 3-iodo-5-methylaniline will remain a critical component of successful drug discovery endeavors.

References

- Meltzer, E. O., Berkowitz, R. B., & Grossbard, E. B. (2013). U.S. Patent No. 8,466,168 B2. U.S.

-

ChemBK. (n.d.). 3-Iodo-5-methylaniline. Retrieved from [Link]

-

PubMed. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]

-

Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]

-

MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]

-

European Patent Office. (2013). IMIDAZOLYL ANALOGS AS SYK INHIBITORS. Retrieved from [Link]

-

ResearchGate. (2025). Bioactive Small Molecules Having a Fatty Residue. Part VI: Synthesis, Cytotoxicity Evaluation, and Molecular Docking Studies of New Pyrimidine Derivatives as Antitumor Agents. Retrieved from [Link]

-

PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

-

PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and characterization of some new biologically active pyrimidine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical Bioactive Quinoline Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of several bioactive quinoline derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing oxidation of 3-Iodo-5-methylaniline during storage

Technical Support Center: 3-Iodo-5-methylaniline Stability & Storage

Topic: Preventing Oxidation and Degradation of 3-Iodo-5-methylaniline Document Control: SAS-Protocol-3I5M-v2.1 Target Audience: Medicinal Chemists, Process Development Scientists, Lab Managers[1]

Introduction: The Stability Paradox

3-Iodo-5-methylaniline (CAS: 10394-64-6) presents a unique stability challenge.[1] While the methyl group (

The compound is a low-melting solid (37–39 °C) .[1][2] This physical property is the primary vector for degradation. In many laboratory environments, ambient temperature fluctuations can cause the compound to cycle between solid and liquid phases ("melt-thaw" cycling).[1] In the liquid phase, molecular mobility increases, drastically accelerating oxidative coupling and polymerization rates.

Critical Warning: If your sample has turned dark brown or black, it has likely undergone oxidative polymerization (formation of azo-linkages or polyaniline-like oligomers).[1]

Module 1: Diagnosis & Assessment (Troubleshooting)

Q: My sample arrived yellow/brown. Is it compromised? A: Not necessarily, but caution is required.

-

Pristine State: Off-white to pale yellow crystalline solid.[1]

-

Acceptable: Light tan or beige (surface oxidation).[1] Usable for general synthesis but requires purification for kinetic studies or GMP steps.

-

Compromised: Dark brown, black, or "tar-like" liquid at room temperature.[1] This indicates significant quinone imine formation and polymerization.

Q: The compound is liquid at room temperature.[3] Is this normal? A: It depends on your lab temperature. The melting point is ~37 °C. If your lab is warm (>25 °C) or the vial was in direct sunlight, it may melt.

-

Action: Place it in a fridge (4 °C). If it re-solidifies into a defined crystal lattice, it is likely pure. If it remains a viscous sludge or oil at 4 °C, eutectic impurities (oxidation byproducts) have lowered the melting point.[1]

Q: Can I use a sample that has slightly oxidized? A: For robust reactions (e.g., amide coupling with a strong acyl chloride), yes.[1] For metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), no .[1] Oxidized aniline impurities can chelate Palladium/Copper catalysts, poisoning the catalytic cycle and reducing yields.

Module 2: Root Cause Analysis (The Mechanism)

Understanding why the compound degrades allows for better prevention. The degradation is driven by a Radical-Chain Mechanism, accelerated by three factors: Oxygen, Light, and Phase Change. [1]

Oxidation Pathway Diagram

Caption: Figure 1. Oxidative degradation pathway of anilines. The transition from solid to liquid phase significantly lowers the energy barrier for the initial radical formation.

Module 3: Storage Protocols (The Core Guide)

To maintain >98% purity over 6+ months, you must arrest the radical mechanism.

Tier 1: The "Gold Standard" (Long-term Storage >1 Month)

This protocol is mandatory for analytical standards or GMP starting materials.[1]

-

Atmosphere: Store under Argon (Ar) . Argon is heavier than air and forms a "blanket" over the solid, whereas Nitrogen (

) can mix more easily if the seal is imperfect. -

Temperature: -20 °C (Freezer) . This ensures the compound remains deeply below its melting point (37 °C), preventing any phase-change induced degradation.[1]

-

Container: Amber glass vial with a Teflon-lined screw cap . Parafilm the cap to prevent moisture ingress (hygroscopicity accelerates oxidation).[1]

-

Desiccant: Place the vial inside a secondary jar containing Drierite or Silica Gel.

Tier 2: Working Storage (Daily Use)

-

Atmosphere: Nitrogen flush after every use.

-

Temperature: 2–8 °C (Refrigerator) .

-

Handling: Allow the vial to warm to room temperature before opening. Opening a cold vial in humid air causes water condensation on the solid, which catalyzes oxidation.

Comparative Stability Data

| Condition | Atmosphere | Temp | Physical State | Est.[3] Shelf Life |

| Optimal | Argon | -20 °C | Solid | > 2 Years |

| Standard | Nitrogen | 4 °C | Solid | 6–12 Months |

| Risky | Air | 25 °C | Solid/Semi-solid | 2–4 Weeks |

| Critical | Air | >30 °C | Liquid/Melt | < 3 Days |

Module 4: Remediation (Purification)

If your compound has oxidized (brown solid), do not distill it.[1] The iodine bond is labile, and high heat can cause deiodination or explosion hazards with accumulated peroxides.

Recommended Method: Recrystallization [1]

-

Solvent System: Hexanes (or Heptane) with a minimal amount of Ethyl Acetate or Ethanol.

-

Protocol:

-

Dissolve the brown solid in the minimum amount of warm (not boiling) Ethanol or Ethyl Acetate.[1]

-

Optional: Add activated charcoal, stir for 5 mins, and filter through Celite to remove dark polymeric impurities.

-

Add Hexanes dropwise until the solution becomes slightly cloudy.

-

Cool slowly to room temperature, then to 4 °C.

-

Collect the off-white crystals via vacuum filtration.[1]

-

-

Drying: Dry under high vacuum (< 5 mbar) in the dark.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12271, 3-Iodoaniline (Analogue Reference).[1] Retrieved from [Link][1]

- Patai, S. (Ed.). (1968).The Chemistry of the Amino Group. Interscience Publishers.

Sources

Technical Support Center: Purification of 3-Amino-5-iodotoluene

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-amino-5-iodotoluene via recrystallization. The content is structured in a question-and-answer format to directly address common challenges and provide field-proven insights.

Frequently Asked Questions (FAQs)

Part 1: Fundamentals & Preparation

Q1: What is the underlying principle of recrystallization for purifying 3-amino-5-iodotoluene?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1][2] The core principle is that the solubility of a compound in a solvent generally increases with temperature.[2] For 3-amino-5-iodotoluene, the process involves:

-

Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.

-

Filtering the hot solution to remove any insoluble impurities.

-

Allowing the solution to cool slowly. As the temperature decreases, the solubility of 3-amino-5-iodotoluene drops, causing it to crystallize out of the solution.

-

The soluble impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (mother liquor).[1][3]

-

Finally, the pure crystals are isolated by filtration.

The success of this technique hinges on selecting a solvent where 3-amino-5-iodotoluene has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[2][3]

Q2: What are the critical physicochemical properties of 3-amino-5-iodotoluene to consider before starting?

While extensive experimental data for 3-amino-5-iodotoluene is not widely published, we can infer key properties from its structure and data from related isomers like 2-amino-5-iodotoluene.

-

Polarity : The molecule possesses a polar amino group (-NH₂) and a non-polar iodotoluene backbone. This amphiphilic nature suggests it will be soluble in a range of solvents, likely favoring those with intermediate polarity or mixtures.

-

Melting Point : The melting point is a crucial parameter to prevent a phenomenon known as "oiling out".[4][5] Oiling out occurs when the solid melts in the hot solvent instead of dissolving, forming an impure liquid phase.[4][6] The calculated melting point for the isomer 2-amino-5-iodotoluene is approximately 88°C (361 K).[7] It is critical to experimentally determine the melting point of your crude material, but as a precaution, select a recrystallization solvent with a boiling point lower than this estimated temperature if possible.

-

Stability : Aromatic amines can be susceptible to oxidation, which often results in discoloration (e.g., turning yellow, brown, or purple). This process can be accelerated by heat and light. It is advisable to conduct the recrystallization promptly and consider using an inert atmosphere (like nitrogen or argon) if the compound is particularly sensitive.

Q3: What potential impurities might be present in my crude 3-amino-5-iodotoluene sample?

Impurities depend heavily on the synthetic route. Common impurities can include:

-

Isomeric Byproducts : Synthesis may yield other isomers, such as 3-amino-iodotoluenes with different substitution patterns.

-

Unreacted Starting Materials : Depending on the synthesis, precursors may remain in the crude product.

-

Reagents and Catalysts : Residual acids, bases, or catalysts from the reaction workup.

-

Oxidation/Degradation Products : As mentioned, aromatic amines can oxidize. These colored impurities are often highly polar and can sometimes be removed with charcoal treatment.

Part 2: Solvent Selection & Protocol

Q4: How do I select the best solvent for recrystallizing 3-amino-5-iodotoluene?

Solvent selection is the most critical step and often requires empirical testing.[8] An ideal solvent should meet several criteria.[3]

Characteristics of a Good Solvent:

-

High dissolving power for the solute at its boiling point.

-

Low dissolving power for the solute at low temperatures (e.g., room temp or in an ice bath).

-

It should dissolve impurities readily at all temperatures or not at all.

-

It must not react chemically with the solute. [3]

-

It should be volatile enough to be easily removed from the purified crystals. [3]

-

It should have a boiling point below the melting point of the solute to prevent oiling out. [5]

Recommended Solvents for Screening:

Based on the structure of 3-amino-5-iodotoluene, the following single and mixed solvent systems are excellent starting points for screening.

| Solvent System | Type | Rationale & Comments |

| Ethanol/Water | Mixed | A very common choice for moderately polar compounds. Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point), then add a drop or two of hot ethanol to clarify before cooling.[9][10] |

| Isopropanol | Single | A medium-polarity alcohol that often provides the right solubility profile. |

| Toluene | Single | A non-polar aromatic solvent. May be effective if the crude material is highly non-polar. |

| Hexane/Ethyl Acetate | Mixed | A versatile non-polar/polar aprotic mixture. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.[11] |

| Methanol | Single | A polar protic solvent. May be too effective a solvent (high solubility even when cold), leading to low recovery, but worth testing. |

Experimental Protocol: Solvent Screening

-

Place approximately 50 mg of your crude 3-amino-5-iodotoluene into a small test tube.

-

Add the chosen solvent dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable as a single solvent.

-

If it is insoluble or sparingly soluble, heat the test tube gently in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

-

Remove the test tube from the heat and allow it to cool to room temperature.

-

Place the test tube in an ice-water bath for 15-20 minutes.

-

Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid.

Q5: Can you provide a detailed step-by-step protocol for the recrystallization?

Certainly. The following is a standard protocol for a single-solvent recrystallization.

Step-by-Step Recrystallization Workflow:

-

Dissolution : Place the crude 3-amino-5-iodotoluene in an Erlenmeyer flask. Add a magnetic stir bar and the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid at the boiling point. Adding too much solvent is a common mistake that will significantly reduce your yield.[1]

-

(Optional) Decolorization : If the solution is highly colored due to minor, polar impurities, remove it from the heat and add a very small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes.

-

Hot Gravity Filtration : To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. This is a critical step to prevent premature crystallization in the funnel.[12] Use a stemless or short-stemmed funnel and fluted filter paper. Pre-heat the funnel and the receiving flask by pouring some hot solvent through them just before filtering your solution.[12][13]

-

Crystallization : Cover the flask containing the hot filtrate with a watch glass and let it cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2] Rapid cooling tends to trap impurities.

-

Chilling : Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

-

Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing : Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1] Using solvent that is not ice-cold will redissolve some of your product.[1]

-

Drying : Dry the crystals thoroughly to remove all traces of the solvent. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, followed by drying in a vacuum oven (at a temperature well below the compound's melting point).

The following diagram illustrates this experimental workflow.

Caption: A flowchart of the key steps and decision points in the recrystallization process.

Part 3: Troubleshooting Guide

Q6: I've cooled my solution, but no crystals have formed. What should I do?

This is a common issue, often due to either using too much solvent or the solution being supersaturated.[1][5]

| Solution | How to Perform | Underlying Principle |

| 1. Scratching | Gently scratch the inside surface of the flask at the meniscus with a glass rod. | The scratching creates microscopic rough spots that provide nucleation sites for crystal growth to begin.[5] |

| 2. Seeding | Add a tiny crystal of pure 3-amino-5-iodotoluene (if available) to the solution. | The seed crystal acts as a template onto which other molecules can deposit, initiating crystallization.[5] |

| 3. Reduce Solvent Volume | Gently heat the solution to boil off some of the solvent, then attempt to cool it again. | This increases the concentration of the solute, bringing it to its saturation point at a lower temperature. This is the most common fix if you've added too much solvent.[4][5] |

| 4. Extended Chilling | Leave the solution in the ice bath or a refrigerator for a longer period (even overnight). | Crystallization can sometimes be a slow process, and extended time at low temperatures can encourage crystal formation.[14] |

Q7: My compound has "oiled out" instead of crystallizing. How can I fix this?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[5] This happens when the solution becomes saturated at a temperature that is above the melting point of the solute.[4] Impurities can also depress the melting point, making this more likely.[5][6]

Immediate Corrective Actions:

-

Re-heat the solution : Heat the mixture until the oil completely redissolves.

-

Add more solvent : Add a small amount of additional hot solvent (if using a mixed system, add more of the "good" solvent in which the compound is more soluble).[4][5] This keeps the compound in solution to a lower temperature, which may be below its melting point.

-

Cool very slowly : Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This gives the molecules more time to orient themselves into a crystal lattice.

-

Change Solvents : If oiling out persists, the chosen solvent system is likely unsuitable. The boiling point of the solvent may be too high. Re-attempt the recrystallization with a lower-boiling point solvent or a different mixed-solvent system.

Q8: My final yield is very low. What are the common causes and how can I improve it?

Low yield is a frustrating problem that can often be traced back to procedural steps.

Common Causes of Low Yield:

-

Using too much solvent : This is the most frequent cause.[1] The solute remains in the mother liquor even after cooling. Solution: Use the absolute minimum amount of hot solvent required for dissolution.

-

Premature crystallization : The product crystallizes in the filter paper during hot filtration. Solution: Ensure the funnel and receiving flask are adequately pre-heated.[12]

-

Washing with warm solvent : Washing the final crystals with solvent that is not ice-cold will dissolve a portion of the product.[1] Solution: Always use ice-cold solvent for the washing step and use only a minimal amount.

-

Incomplete crystallization : Not allowing enough time for cooling or not using an ice bath can leave a significant amount of product in the solution. Solution: Cool slowly to room temperature first, then chill in an ice bath for at least 30 minutes.

Safety & Handling

Q9: What are the primary safety precautions for handling 3-amino-5-iodotoluene and the associated solvents?

As a substituted aromatic amine and iodo-compound, 3-amino-5-iodotoluene should be handled with care. Assume it is toxic and potentially mutagenic.

-

Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (nitrile is a good start, but check compatibility with solvents), and safety glasses or goggles.[15]

-

Ventilation : Handle the solid compound and all organic solvents in a certified chemical fume hood to avoid inhaling dust or vapors.[15]

-

Handling : Avoid contact with skin and eyes.[16] In case of contact, flush the affected area with copious amounts of water.

-

Storage : Keep the container tightly closed in a cool, dry, and well-ventilated area away from heat and light to prevent degradation.[16]

References

-

Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

-

Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. University of Colorado Boulder. [Link]

-

National Programme on Technology Enhanced Learning (NPTEL). (n.d.). Recrystallization. IIT Kanpur. [Link]

-

University of California, Los Angeles (UCLA) Chemistry. (n.d.). Recrystallization - Single Solvent. [Link]

-

ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

-

University of California, Los Angeles (UCLA) Chemistry. (n.d.). Recrystallization. [Link]

-

Padias, A. B. (n.d.). Recrystallization. University of Arizona. [Link]

-

Reddit. (2020). Recrystallisation Help. r/Chempros. [Link]

-

NileRed. (2012). Recrystallization using two solvents. YouTube. [Link]

-

University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

-

LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

-

University of York Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-nitrotoluene. [Link]

-

LibreTexts Chemistry. (2022). 3.3F: Mixed Solvents. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Amino-5-iodotoluene (CAS 13194-68-8). [Link]

-

ResearchGate. (2025). Impurity profile of amino acids?. [Link]

-

Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

-

Korea University Pure. (n.d.). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates. [Link]

-

University of York Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. [Link]

-

Journal of Chemical Education. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

-

ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. [Link]

- Google Patents. (n.d.).

-

DC Fine Chemicals. (2025). Safety Data Sheet - 4-Aminotoluene. [Link]

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Link]

-

MDPI. (n.d.). Investigation of Impurities in Peptide Pools. [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. [Link]

Sources

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. edu.rsc.org [edu.rsc.org]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 6. mt.com [mt.com]

- 7. 2-Amino-5-iodotoluene (CAS 13194-68-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. reddit.com [reddit.com]

- 15. 3-Iodotoluene - Safety Data Sheet [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

Stability of 3-Iodo-5-methylaniline in solution

Technical Support Center: Stability & Handling Guide for 3-Iodo-5-methylaniline

Quick Reference Card

| Parameter | Specification |

| Compound Name | 3-Iodo-5-methylaniline |

| CAS Number | 74586-54-2 |

| Molecular Formula | C₇H₈IN |

| Molecular Weight | 233.05 g/mol |

| Physical State | Solid (Low melting point: ~37–39°C) |

| Primary Hazards | Light Sensitive, Air Sensitive, Irritant |

| Storage | -20°C (Long-term), Amber Vial, Inert Atmosphere (Ar/N₂) |

Module 1: Solubility & Solvent Selection

Core Directive: The stability of 3-Iodo-5-methylaniline is heavily dictated by solvent choice. As a lipophilic haloaniline, it is incompatible with purely aqueous environments but thrives in polar aprotic solvents.[1]

Solvent Compatibility Matrix

| Solvent | Solubility Rating | Stability Risk | Recommendation |

| DMSO | Excellent (>50 mM) | Low* | Preferred for Stock. Use anhydrous DMSO to prevent hydrolysis/oxidation.[2][1] |

| Ethanol | Good (~20 mM) | Moderate | Good for short-term use.[2][1] Evaporation changes concentration.[1] |

| Water | Insoluble | N/A | Do not use for stock. Precipitates immediately. |

| Acidic Media | Soluble (as salt) | High | Protonation increases solubility but accelerates oxidation/deiodination.[1] |

Troubleshooting Protocol: Precipitation in Aqueous Media

Issue: User observes cloudiness or particulate matter upon adding DMSO stock to cell culture media or aqueous buffer. Mechanism: "Crashing out."[1] The hydrophobic iodine and methyl groups drastically reduce water solubility once the co-solvent (DMSO) is diluted below a critical threshold. Solution:

-

Step-wise Dilution: Do not add 100% DMSO stock directly to the well. Perform an intermediate dilution in buffer to 10x concentration, vortex immediately, then add to final volume.

-

Sonicate: Mild sonication (30s) can re-dissolve micro-precipitates, but avoid heat (melting point is low, ~37°C).[1]

Module 2: Stability Mechanisms & Degradation Pathways[2][3]

Scientific Integrity: The C-I bond is the "weak link" in this molecule (Bond Dissociation Energy ~65 kcal/mol), making it susceptible to homolytic cleavage by UV light. Simultaneously, the electron-rich aniline amine is prone to oxidation.[1][3]

Degradation Pathway Visualization

The following diagram illustrates the two primary failure modes: Photodeiodination (Light) and Oxidative Coupling (Air).

Caption: Figure 1. Dual degradation pathways.[1] The left branch (Red) shows light-induced loss of iodine.[1] The bottom branch (Green) shows oxidative coupling typical of anilines, leading to browning.

Critical Handling Protocols

-

The "Amber Rule": Never handle clear glass vials containing this compound under direct sunlight or intense fluorescent light. Use amber glassware or wrap vials in aluminum foil.

-

Inert Gas Purge: After every use, purge the headspace of the stock vial with Argon or Nitrogen. Oxygen accelerates the formation of "Azo" impurities (seen as yellow/brown darkening).

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Scenario: A researcher observes "ghost peaks" or baseline drift during QC.

Standard Analytical Conditions

-

Column: C18 or C4 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH 5).[1]

-

Mobile Phase B: Acetonitrile (preferred over Methanol to reduce pressure).[1]

-

Detection: UV @ 254 nm (aromatic ring) and 270 nm (aniline absorption).[1]

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| New Peak @ RRT ~0.8 | Deiodination. The C-I bond cleaved, leaving 3-methylaniline (less hydrophobic, elutes earlier).[2][1] | Check sample preparation.[1] Was the sample left in a clear vial on the bench? Prepare fresh in amber glass. |

| Broad Peak / Tailing | Silanol Interaction. The basic amine is interacting with free silanols on the column. | Increase buffer strength (20mM Ammonium Acetate) or add 0.1% Triethylamine (TEA) to block silanols.[1] |

| Brown Solution Color | Oxidation. Formation of azo-dimers or iodine release.[2][1] | Discard sample. Filtration will not remove soluble dimers.[1] |

| Split Peaks | Solvent Mismatch. Injecting 100% DMSO stock into a high-aqueous mobile phase. | Dilute sample 1:1 with Mobile Phase A before injection.[1] |

Module 4: Frequently Asked Questions (FAQ)

Q1: My DMSO stock solution froze in the fridge (4°C). Is it ruined? A: No. Pure DMSO freezes at 19°C.[1] This is a physical change, not chemical degradation.[1] Thaw it gently at room temperature (do not heat above 37°C) and vortex to ensure homogeneity. If the solid remains, the compound may have crystallized; mild sonication will redissolve it.

Q2: Can I store the stock solution in plastic (polypropylene) tubes? A: Avoid if possible. While DMSO is compatible with PP, iodine-containing compounds can sorb into plastics over long periods, and plastics are permeable to oxygen.[1] Always use glass vials with PTFE-lined caps for long-term storage.[1]

Q3: I see a "purple" tint in my old stock solution. What is this?

A: This is free Iodine (

References

-

PubChem. 3-Iodo-5-methylaniline (Compound).[2][1][4] National Library of Medicine. Available at: [Link][1]

-

Choguill, H. S., & Ridd, J. H. (1961).[1][5] The mechanism of protodeiodination of p-iodoaniline.[5] Journal of the Chemical Society.[5] Available at: [Link][1]

-

Cheng, X., et al. (2003).[1] Studies on repository compound stability in DMSO under various conditions.[1] Journal of Biomolecular Screening. Available at: [Link]

Sources

- 1. 3-Iodoaniline | C6H6IN | CID 12271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13194-69-9|2-Iodo-5-methylaniline|BLD Pharm [bldpharm.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. N-Methylaniline ≥99 Monomethylaniline [sigmaaldrich.com]

- 5. 175. The mechanism of protodeiodination of p-iodoaniline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

Technical Comparison Guide: FT-IR Characterization of 3-Iodo-5-methylaniline

The following guide provides an in-depth technical comparison of the FT-IR spectral characteristics of 3-Iodo-5-methylaniline, focusing on the amine functional group. It is designed for researchers requiring precise characterization data for this specific pharmaceutical intermediate.

Executive Summary

3-Iodo-5-methylaniline (CAS: 63059-33-0) is a disubstituted aniline derivative frequently employed as a scaffold in drug discovery (e.g., kinase inhibitors). Its characterization is complicated by its low melting point (~37–39°C) and the competing electronic effects of the iodine and methyl substituents.

This guide compares the spectral performance of 3-Iodo-5-methylaniline against standard aniline benchmarks and evaluates the analytical performance of ATR (Attenuated Total Reflectance) versus Transmission (KBr) modes for this specific low-melting solid.

Key Insight: The amine (-NH₂) group in this molecule exhibits a unique spectral signature due to the meta-positioned Iodine (electron-withdrawing) and meta-positioned Methyl (weakly electron-donating), resulting in a net high-frequency shift compared to unsubstituted aniline.

Theoretical Grounding: The Physics of the Amine Group

To accurately interpret the spectrum, one must understand the vibrational mechanics at play. The primary amine (-NH₂) exhibits two distinct stretching modes:[1]

-

Asymmetric Stretching (

): Both N-H bonds extend in opposite phases. Higher energy/frequency.[2][3] -

Symmetric Stretching (

): Both N-H bonds extend in phase. Lower energy/frequency.

Substituent Effects (Electronic "Tug-of-War")

The position of these bands is dictated by the force constant (

-

Iodine Effect (Position 3 - meta): Iodine exerts a strong Inductive Effect (-I), pulling electron density away from the ring and the nitrogen lone pair. This reduces the conjugation of the nitrogen lone pair into the ring, effectively increasing the double-bond character of the C-N bond but strengthening the N-H

-bonds (shortening them), leading to a Hypsochromic Shift (Blue Shift/Higher Wavenumber) . -

Methyl Effect (Position 5 - meta): The methyl group exerts a weak Inductive Effect (+I), pushing electron density into the ring. This typically lowers the N-H force constant, leading to a Bathochromic Shift (Red Shift/Lower Wavenumber) .

Net Result: The strong -I effect of the Iodine dominates the weak +I effect of the Methyl. Therefore, 3-Iodo-5-methylaniline absorbs at slightly higher frequencies than unsubstituted aniline.

Comparative Spectral Data

The following data synthesizes experimental baselines with theoretical predictions for the target molecule.

Table 1: Structural Comparison (Frequency Shift Analysis)

Comparing the target against standard "alternatives" to validate identity.

| Compound | Structure Type | Electronic Driver | |||

| 3-Iodo-5-methylaniline | Target (Disubstituted) | 3440–3448 | 3360–3365 | ~1620 | Net Electron Withdrawal (-I > +I) |

| Aniline | Unsubstituted Reference | 3433 | 3356 | 1605 | Baseline |

| m-Chloroaniline | Analog (Strong EWG) | 3455 | 3368 | 1615 | Strong -I (Cl > I) |

| m-Toluidine | Analog (Weak EDG) | ~3400–3420 | ~3320–3340 | ~1600 | Weak +I (Methyl) |

*Predicted range based on interpolated substituent constants and experimental data for mono-substituted analogs.

Table 2: Methodological Comparison (ATR vs. Transmission)

Comparing the "performance" of sampling techniques for this low-melting solid.

| Feature | ATR (Diamond/ZnSe) | Transmission (KBr Pellet) | Recommendation |

| Sample State | Risk of Melting: The pressure from the ATR anvil can melt the sample (MP 37°C), converting it to an amorphous liquid film. | Solid State: Preserves the crystalline lattice structure if ground carefully. | Use Transmission for definitive fingerprinting. |

| Peak Position | Red Shifted: Peaks appear 2–5 cm⁻¹ lower due to refractive index dispersion. | True Value: Provides the standard absorption frequencies. | Apply ATR correction if comparing to literature. |

| Peak Resolution | Medium: Liquid/amorphous films show broader H-bonded peaks. | High: Crystalline samples show sharper, distinct splitting. | KBr is superior for resolving |

| Speed | High: < 1 minute prep. | Low: 10–15 minutes prep. | ATR for routine purity checks. |

Visual Analysis Workflows

Diagram 1: Electronic Effect Logic Flow

This diagram illustrates the causality behind the spectral shift, validating why the peaks appear where they do.

Caption: Logical derivation of the spectral shift based on competing electronic effects of meta-substituents.

Diagram 2: Optimized Experimental Protocol

A self-validating workflow to ensure the sample does not melt during analysis, preserving data integrity.

Caption: Decision matrix for handling low-melting point anilines to prevent phase-change artifacts.

Detailed Experimental Protocol

To replicate the data and ensure trustworthiness (E-E-A-T), follow this optimized protocol for low-melting solids.

Method A: Transmission (KBr Pellet) - Recommended for Reference

-

Preparation: Mix 1–2 mg of 3-Iodo-5-methylaniline with ~100 mg of dry spectroscopic-grade KBr.

-

Grinding: Grind gently in an agate mortar. Crucial: Do not over-grind vigorously; the friction heat can melt the amine (MP 37°C), causing it to coat the KBr particles as a liquid rather than dispersing as a solid.

-

Pressing: Press at 8–10 tons for 2 minutes to form a transparent pellet.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Look for sharp N-H bands. If bands are broad and undefined, the sample likely melted; repeat with a cold mortar.

Method B: ATR (Attenuated Total Reflectance) - Recommended for Quick ID

-

Crystal Prep: Clean the Diamond/ZnSe crystal with isopropanol. Ensure the crystal is at room temperature (< 25°C).

-

Deposition: Place a small amount of solid analyte on the crystal.

-

Clamping: Lower the pressure arm slowly. Stop as soon as good contact is achieved (monitor the live preview energy bar). Do not over-tighten , as high pressure lowers the local melting point and generates heat.

-

Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences if comparing to KBr literature data.

References

-

NIST Chemistry WebBook. Aniline Gas Phase IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines (Substituent Effects). Available at: [Link]

-

Pike Technologies. Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Available at: [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of 3-Iodo-5-methylaniline

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) profile for 3-Iodo-5-methylaniline (

This document compares the two primary ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —and delineates the specific fragmentation mechanisms required for structural validation.

Key Technical Specifications

| Property | Value |

| Molecular Formula | |

| Monoisotopic Mass | 232.970 Da |

| Nominal Mass | 233 Da |

| Key Structural Features | Meta-substituted aniline; labile C-I bond; amino group (-NH2) |

Comparative Analysis: Ionization Modalities

For researchers isolating this intermediate, choosing the correct ionization technique is critical.[1] The following table compares the utility of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific halo-aniline.

Table 1: Performance Comparison (EI vs. ESI)

| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Primary Application | Structural elucidation & library matching (GC-MS). | Molecular weight confirmation & purity profiling (LC-MS). |

| Ionization Energy | 70 eV (Hard). | 3-5 kV (Soft). |

| Molecular Ion ( | Visible but often weak due to labile Iodine. | Dominant as protonated adduct |

| Fragmentation | Rich. Extensive fragmentation provides a "fingerprint." | Minimal. Requires MS/MS (CID) to generate fragments. |

| Key Diagnostic Peak | m/z 106 (Loss of Iodine). | m/z 234 ( |

| Limit of Detection | Picogram range (instrument dependent). | Femtogram range (highly sensitive for amines). |

Expert Insight: For initial structural confirmation of 3-Iodo-5-methylaniline, EI is superior because the loss of the iodine atom (

Fragmentation Mechanism & Pathway Analysis[3][4]

Understanding the fragmentation logic is essential for differentiating this molecule from its isomers (e.g., 2-iodo-4-methylaniline).

Primary Fragmentation Events (EI / CID)

-

Molecular Ion (

): m/z 233-

In EI, the radical cation is formed.[2] The nitrogen lone pair facilitates initial ionization.

-

Note: The intensity is modulated by the weak C-I bond.

-

-

Homolytic C-I Cleavage (The "Iodine Drop"): m/z 106

-

Mechanism: Aryl iodides are notorious for weak Carbon-Iodine bonds (approx. 65 kcal/mol). The most abundant fragment arises from the loss of the Iodine radical (

, 127 Da). -

Result: Formation of the 3-methyl-aniline radical cation (or distonic ion).

-

Diagnostic Value: High. If this transition (233

106) is absent, the iodine is likely not present or the molecule is not an aryl iodide.

-

-

Loss of HCN (Aniline Characteristic): m/z 79

-

Mechanism: The resulting aniline-like fragment (m/z 106) undergoes ring contraction and expulsion of neutral hydrogen cyanide (HCN, 27 Da), a classic signature of aromatic amines.

-

Result: Formation of a five-membered hydrocarbon cation (

or isomer).

-

-

Loss of Methyl Radical: m/z 218

-

Mechanism: Direct loss of the methyl group (

, 15 Da) from the parent. -

Abundance: Generally low compared to Iodine loss because the C-C bond is significantly stronger than the C-I bond.

-

Visualizing the Pathway

The following diagram illustrates the causal fragmentation pathway, generated via Graphviz.

Figure 1: Mechanistic fragmentation pathway of 3-Iodo-5-methylaniline under Electron Ionization (EI) or Collision-Induced Dissociation (CID).

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed to be self-validating.

GC-MS Protocol (Structural Validation)

Best for: Raw material identification and synthesis verification.

-

Sample Preparation:

-

Dissolve 1 mg of 3-Iodo-5-methylaniline in 1 mL of Dichloromethane (DCM) (HPLC Grade).

-

Why DCM? High solubility for halo-anilines and low boiling point for solvent venting.

-

-

Instrument Parameters:

-

Inlet Temp: 250°C (Ensure complete volatilization without thermal degradation).

-

Column: DB-5ms or equivalent (30m x 0.25mm ID).

-

Oven Program: Hold 60°C (1 min)

Ramp 20°C/min to 280°C. -

Ion Source: EI mode, 70 eV.[2]

-

-

Validation Criteria:

-

Observe parent peak at m/z 233 .

-

Confirm Base Peak (100% relative abundance) is m/z 106 (or close to it, depending on tuning).

-

Verify isotope pattern: Iodine is monoisotopic, so no M+2 peak from halogens (unlike Cl/Br).

-

LC-MS/MS Protocol (Trace Analysis)

Best for: PK studies and biological matrices.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

Why Acid? Promotes protonation of the amine group (

), essential for ESI+.

-

-

MRM Transitions (Multiple Reaction Monitoring):

-

Quantifier: 234.0

107.0 (Loss of I). -

Qualifier: 234.0

219.0 (Loss of CH3, if observable) or 107.0

-

-

Source Conditions:

-

Mode: ESI Positive (+).

-

Capillary Voltage: 3.5 kV.

-

References

-

National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: General Fragmentation of Anilines. NIST Chemistry WebBook, SRD 69.[3][4][5] Available at: [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

-

PubChem. Compound Summary: Halogenated Anilines (General Class Data). National Library of Medicine. Available at: [Link]

Sources

Structural Profiling & Selection Guide: 3-Iodo-5-methylaniline Derivatives

This guide is structured as an advanced technical resource for researchers in crystal engineering and medicinal chemistry. It addresses the specific utility of 3-Iodo-5-methylaniline as a scaffold, bridging the gap between raw crystallographic data and practical drug design applications.

Executive Summary

In the realm of fragment-based drug discovery (FBDD), 3-Iodo-5-methylaniline (CAS 63059-33-8) represents a "Goldilocks" scaffold. Unlike its ortho-substituted isomers (e.g., 5-iodo-2-methylaniline), which suffer from steric hindrance during catalysis, or its para-analogs, which lack the requisite vector geometry for certain kinase pockets, the 3,5-substitution pattern offers a unique balance of electronic activation and steric accessibility .

This guide objectively compares the structural performance of 3-Iodo-5-methylaniline against its closest halogenated analogs, focusing on solid-state packing tendencies, halogen-bonding capability, and synthetic utility in Spleen Tyrosine Kinase (Syk) inhibitor development.

Part 1: Comparative Structural Analysis

Objective: To evaluate the physicochemical and crystallographic suitability of the 3-iodo-5-methyl motif against alternative scaffolds.

The "Scaffold-Vector" Performance Matrix

The following table contrasts 3-Iodo-5-methylaniline with its primary competitors. Data is synthesized from derivative crystal structures (Cambridge Structural Database proxies) and calculated physicochemical profiles.

| Feature | 3-Iodo-5-methylaniline (Target) | 5-Iodo-2-methylaniline (Alternative A) | 3-Bromo-5-methylaniline (Alternative B) |

| Crystal Packing Class | Herringbone / Layered (Predicted) | Columnar Stack | Herringbone |

| Melting Point | 37–39 °C (Low-melting solid) | 48–52 °C | 55–58 °C |

| Density | ~1.79 g/cm³ | ~1.81 g/cm³ | ~1.55 g/cm³ |

| Halogen Bond Donor | High ( | Medium (Steric shielding from Me) | Medium (Lower polarizability) |

| Synthetic Regiocontrol | Excellent (Symmetrical meta positions) | Poor (Competing ortho sites) | Excellent |

| Kinase Pocket Fit | Optimal (Hydrophobic "Clamp" fit) | Sub-optimal (Clash with Gatekeeper) | Variable (Weaker hydrophobic contact) |

Expert Insight: While 3-Bromo-5-methylaniline offers a higher melting point (easier handling), it fails to provide the Halogen Bond (XB) strength required for specific high-affinity binding pockets. The Iodine atom in the 3-position acts as a potent XB donor (

-hole interaction) to backbone carbonyls in protein targets, a feature significantly diminished in the Bromo-analog.

Halogen Bonding & Lattice Energy

The performance of this derivative in the solid state is governed by the I···N and I···π interactions.

-

Mechanism: The electron-withdrawing effect of the aromatic ring enhances the positive electrostatic potential on the Iodine atom (the

-hole). -

Comparison: In 3-Iodo-5-methylaniline, the methyl group at position 5 does not sterically impede the Iodine at position 3. In contrast, in 2-iodo-3-methylaniline , the adjacent methyl group forces the Iodine out of the aromatic plane, disrupting planar stacking and reducing lattice energy (lower stability).

Part 2: Synthetic Utility & Pathway Logic

Context: Why this specific isomer is critical for Spleen Tyrosine Kinase (Syk) Inhibitors.

The 3-iodo-5-methylaniline scaffold is not merely a building block; it is a regioselective director . In the synthesis of complex kinase inhibitors (e.g., Imidazolyl analogs described in EP 2863913), the distinct reactivity of the C-I bond vs. the C-N bond is exploited.

Reaction Pathway Visualization

The following diagram illustrates the "Fragment-to-Drug" logic, highlighting how the 3,5-substitution pattern survives Buchwald-Hartwig coupling to position the Iodine for final interactions.

Caption: Logical flow of the 3-iodo-5-methylaniline scaffold into a bioactive Syk inhibitor, showing the preservation of functional groups for binding.

Part 3: Experimental Protocols

Requirement: Self-validating methodologies for handling and characterizing this low-melting solid.

Protocol A: "Cold-Seed" Crystallization for X-Ray Diffraction

Since 3-Iodo-5-methylaniline has a low melting point (~37°C), standard evaporation often yields oils. This protocol uses a Salt Formation Strategy to raise the lattice energy and ensure diffraction-quality crystals.

Reagents:

-

3-Iodo-5-methylaniline (100 mg)

-

HCl in Dioxane (4.0 M)

-

Diethyl Ether (Anhydrous)

-

Acetonitrile

Step-by-Step Workflow:

-

Dissolution: Dissolve 100 mg of the aniline in 2 mL of anhydrous diethyl ether in a scintillation vial. Ensure the solution is clear (filter if necessary).

-

Salt Formation: Dropwise add 1.1 equivalents of 4.0 M HCl/Dioxane while stirring at 0°C (ice bath). A white precipitate (the hydrochloride salt) should form immediately.

-

Validation: If no precipitate forms, the solution is too dilute. Concentrate under nitrogen flow.[1]

-

-

Recrystallization: Isolate the solid by filtration. Redissolve the salt in a minimum amount of hot acetonitrile (~60°C).

-

Vapor Diffusion: Place the open vial of acetonitrile solution inside a larger jar containing diethyl ether (antisolvent). Seal the outer jar.

-

Harvest: Allow to stand at 4°C for 48–72 hours. Prismatic colorless crystals of 3-iodo-5-methylanilinium chloride suitable for XRD will form.

Protocol B: Regioselective Buchwald-Hartwig Coupling

This protocol validates the reactivity of the aniline nitrogen without displacing the iodine (chemoselectivity).

Reagents:

-

3-Iodo-5-methylaniline (1.0 equiv)[2]

-

Aryl Bromide coupling partner (1.0 equiv)

-

Pd(OAc)₂ (2 mol%)

-

Xantphos (3 mol%)

-

Cs₂CO₃ (2.0 equiv)

-

Toluene (degassed)

Critical Steps:

-

Catalyst Pre-activation: Mix Pd(OAc)₂ and Xantphos in toluene for 10 mins under Argon to form the active catalytic species (yellow to orange color shift).

-

Addition: Add the aniline, aryl bromide, and base.

-

Temperature Control: Heat to 80°C .

-

Expert Note: Do not exceed 100°C. Higher temperatures risk oxidative addition into the C-I bond of the 3-iodo-5-methylaniline, leading to polymerization or homocoupling.

-

-

Monitoring: Monitor by TLC/LCMS. The product should appear as a new spot; the starting iodine peak (M+H) must remain intact in the product mass spectrum.

References

- Spleen Tyrosine Kinase (Syk)

-

Halogen Bonding in Drug Design

- Title: "The halogen bond in crystal engineering: Fundamentals and applic

- Source:CrystEngComm, Royal Society of Chemistry

-

URL:[Link]

- Comparative Reactivity of Halo-Anilines Title: "Reactivity Showdown: 4-Iodo vs 4-Bromo Anilines in Cross-Coupling" Source: BenchChem Technical Library

-

Syk Inhibitor Crystal Structures (Protein-Ligand)

Sources

Safety Operating Guide

3-Iodo-5-methylaniline: Proper Disposal and Handling Procedures

Executive Safety Summary

3-Iodo-5-methylaniline (CAS: 63069-48-7) is a halogenated aromatic amine.[1] Its disposal requires strict adherence to halogenated waste protocols due to the iodine substituent and segregation from acidic waste due to the basicity of the amine group.

Immediate Hazard Profile:

-

Acute Toxicity: Toxic by inhalation, ingestion, and skin contact.[2]

-

Target Organs: Blood (potential for methemoglobinemia), Liver, Kidneys.

-

Environmental: Very toxic to aquatic life with long-lasting effects.[3]

Chemical Profile & Hazard Identification

Understanding the chemical nature of this substance is the first step in safe disposal. The presence of the iodine atom and the amine group dictates the waste stream.

| Property | Data |

| Chemical Name | 3-Iodo-5-methylaniline |

| CAS Number | 63069-48-7 |

| Molecular Formula | C₇H₈IN |

| Physical State | Solid (typically off-white to brown crystals) |

| Acidity/Basicity | Weak Base (Amine group) |

| Halogen Content | Yes (Iodine) - Critical for incineration parameters |

| GHS Classification | Acute Tox. 3 (Oral/Dermal/Inhal), Skin Irrit. 2, Eye Irrit.[1][2][4][5] 2A |

The Disposal Logic: Why Segregation Matters

As scientists, we do not simply "throw away" chemicals; we manage their lifecycle. For 3-Iodo-5-methylaniline, two structural features dictate the disposal path:

-

The Iodine Substituent (Halogenated Waste):

-

Mechanism: Incineration of halogenated compounds requires higher temperatures and specific scrubbers to prevent the formation of corrosive acid gases (HI) and potential environmental toxins.

-

Protocol: This substance must enter the Halogenated Waste Stream . Never mix with non-halogenated solvents (like pure acetone or methanol waste) if your facility separates them, as this contaminates the cheaper non-halogenated stream.

-

-

The Amine Group (Chemical Incompatibility):

-

Mechanism: Amines are bases. If mixed into a waste container with high concentrations of acid chlorides, anhydrides, or strong mineral acids, an exothermic acid-base reaction will occur.[1][6]

-

Risk: Rapid heat generation can pressurize waste drums, leading to rupture or explosion.

-

Protocol: Ensure the waste container pH is neutral or alkaline.

-

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired reagents, spilled solids, or excess starting material.[1]

-

PPE Required: Nitrile gloves (double-gloved recommended), lab coat, safety glasses, and N95 dust mask or fume hood operation.

-

Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar compatible with solids.[1]

-

Labeling: Attach a hazardous waste tag immediately.

-

Constituents: Write "3-Iodo-5-methylaniline".

-

Hazard Checkbox: Mark "Toxic" and "Irritant".

-

-

Transfer: Carefully transfer the solid into the container. Do not generate dust.[2][3][5][7]

-

Decontamination: Wipe the exterior of the original bottle with a solvent-dampened tissue (ethanol/acetone) and place the tissue in the solid waste container.

Scenario B: Disposal of Reaction Mixtures (Liquids)

Applicable for: Mother liquors, filtrates, or reaction solvents containing the amine.[1]

-

Stream Identification: Because the solute contains Iodine, the entire solution is now Halogenated Waste.

-

Compatibility Check:

-

Verify the receiving waste carboy does not contain strong acids or oxidizers (e.g., Nitric Acid waste).

-

-

Collection: Pour into the carboy labeled "Halogenated Organic Waste."

-

Documentation: Record the approximate concentration of the amine on the waste log. This is vital for the disposal vendor to manage incineration feed rates.

Scenario C: Contaminated Debris

Applicable for: Weigh boats, pipettes, gloves, and paper towels.[1]

-

Segregation: Do not throw in regular trash.

-

Container: Place in a dedicated "Solid Hazardous Waste" bag or bucket (usually yellow or clear with a hazard symbol).

-

Sharps: If using needles/syringes, place in a puncture-proof sharps container labeled for chemical contamination.

Visual Decision Workflow

The following diagram illustrates the logical flow for disposing of 3-Iodo-5-methylaniline to ensure safety and regulatory compliance.

Figure 1: Decision tree for the segregation of halogenated amine waste. Note that liquid waste defaults to the halogenated stream due to the iodine content of the solute.

Emergency Spill Response

In the event of a spill outside of a fume hood:

-

Evacuate & Ventilate: Clear the immediate area. Amines can have significant vapor pressure and toxicity.

-

PPE Up: Wear nitrile gloves, lab coat, and safety goggles. If powder is airborne, respiratory protection is required.

-

Containment:

-

Solids: Cover with a damp paper towel to prevent dust dispersion, then carefully scoop into a waste jar.

-

Liquids: Cover with an absorbent material (vermiculite or spill pads).

-

-

Cleaning: Clean the surface with a mild acid solution (e.g., dilute acetic acid or citric acid) to neutralize the amine, followed by soap and water. Note: Collect all cleaning materials as hazardous waste.

Regulatory & Compliance (RCRA Context)

While 3-Iodo-5-methylaniline may not be explicitly listed on the EPA "P-List" or "U-List" by its specific CAS number, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on characteristics:

-

Halogenated Organics: Most disposal vendors categorize this under "Halogenated Solvents/Organics" codes (e.g., F-codes or D-codes depending on the mixture) to ensure proper incineration.[1]

Self-Validation Check: Before closing the waste container, ask:

-

Did I mix this amine with an acid? (If yes, check for heat/pressure).[6]

-

Is the container labeled "Halogenated"? (Essential for the iodine content).

References

-

PubChem. (n.d.). Compound Summary: 3-Iodo-5-methylaniline.[1] National Library of Medicine. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Aromatic Amines. Retrieved from [Link][1]

Sources

- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]

- 2. tcichemicals.com [tcichemicals.com]

- 3. echemi.com [echemi.com]

- 4. Waste Code [rcrainfo.epa.gov]

- 5. fishersci.com [fishersci.com]

- 6. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products